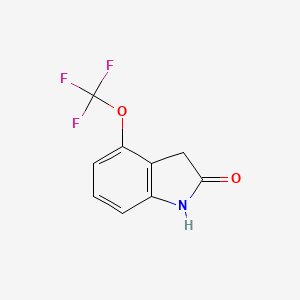
4-(Trifluoromethoxy)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a trifluoromethoxy group attached to the indolin-2-one core structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Indolin-2-one derivatives are widely studied due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-arylacrylamides under visible-light conditions catalyzed by Erythrosine B . Another approach involves the reaction of 3-chlorooxindoles with N-(o-chloromethyl)aryl amides through in situ generated aza-ortho-quinone methides .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethoxy)indolin-2-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
4-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-(Trifluoromethoxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to various receptors and enzymes. For example, indolin-2-one derivatives have been shown to inhibit acetylcholine esterase, which is relevant in the treatment of neurodegenerative diseases . The compound’s effects on cellular pathways, such as the induction of mitophagy in cancer cells, have also been studied .
相似化合物的比较
Similar Compounds
Indolin-2-one: The parent compound without the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: A similar compound with the trifluoromethoxy group at a different position.
Oxoindolin-2-one derivatives: Compounds with various substituents on the indolin-2-one scaffold
Uniqueness
4-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C9H6F3NO2 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC 名称 |
4-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |
InChI 键 |
JUUKWIWBQYMOQC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















